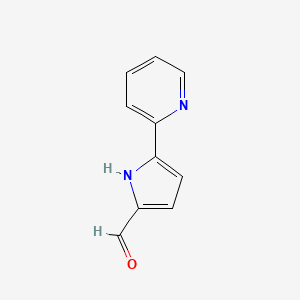
1-(4-((5-bromothiophen-2-yl)sulfonyl)-1,4-thiazepan-3-yl)-N,N-dimethylmethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule with several functional groups, including a bromothiophene, a sulfonyl group, a thiazepane ring, and a dimethylamino group . These functional groups suggest that the compound could be involved in various chemical reactions, particularly those involving nucleophilic substitution or coupling reactions .
Synthesis Analysis
While the exact synthesis of this compound is not available, similar compounds are often synthesized through coupling reactions such as the Suzuki-Miyaura coupling . This reaction involves the use of organoboron reagents and a palladium catalyst to form new carbon-carbon bonds .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of several functional groups and a cyclic structure. The bromothiophene and sulfonyl groups are likely to contribute to the compound’s reactivity .Chemical Reactions Analysis
The compound’s bromothiophene and sulfonyl groups suggest that it could participate in various chemical reactions. For example, the bromine atom on the thiophene ring could be displaced in a nucleophilic aromatic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of a sulfonyl group could make the compound more polar, affecting its solubility in different solvents .Aplicaciones Científicas De Investigación
Synthesis and Characterization of Sulfonamide Derivatives
Research on sulfonamide derivatives, including those with benzothiazepine cores, highlights the importance of these compounds in synthesizing novel materials with potential pharmacological applications. For example, the synthesis of novel 1,5-benzothiazepines incorporating sulfonyl groups demonstrates advanced methodologies in organic chemistry for creating compounds with potential relevance in drug discovery and material science (Sandhya Chhakra et al., 2019).
Antiproliferative Activity
Studies have shown that certain sulfonamide and benzothiazepine derivatives exhibit antiproliferative activity against various cancer cell lines, suggesting their potential use in cancer therapy. For instance, novel 5-(4-methyl-benzylidene)-thiazolidine-2,4-dione derivatives synthesized with different substituted aromatic sulfonyl chlorides displayed significant antiproliferative effects, highlighting the therapeutic potential of such compounds (S. Chandrappa et al., 2008).
VEGFR-2 Inhibition
The synthesis and evaluation of novel sulfonamides carrying a biologically active 3,4-dimethoxyphenyl moiety as VEGFR-2 inhibitors underscore the application of these compounds in targeting angiogenesis, a critical process in cancer progression. Compounds demonstrating significant VEGFR-2 inhibition activity suggest a route for developing new anticancer agents (M. Ghorab et al., 2016).
Photosensitizer for Photodynamic Therapy
The development of zinc phthalocyanine derivatives substituted with sulfonamide groups for use as photosensitizers in photodynamic therapy represents an innovative application of these compounds in treating cancer. Such materials, with high singlet oxygen quantum yields, offer promising tools for medical applications, particularly in the selective destruction of tumor cells (M. Pişkin et al., 2020).
Neuroprotection Against Excitotoxicity
Research into the neuroprotective properties of dimethyl sulfoxide (DMSO) against excitotoxicity provides an example of how solvent systems commonly used in chemical synthesis and biological assays can have significant biological effects. These findings have implications for the development of treatments for neurodegenerative conditions and underscore the importance of considering solvent effects in biomedical research (Chengbiao Lu & M. Mattson, 2001).
Propiedades
IUPAC Name |
1-[4-(5-bromothiophen-2-yl)sulfonyl-1,4-thiazepan-3-yl]-N,N-dimethylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BrN2O2S3/c1-14(2)8-10-9-18-7-3-6-15(10)20(16,17)12-5-4-11(13)19-12/h4-5,10H,3,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOSBCRAPJXCCOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CSCCCN1S(=O)(=O)C2=CC=C(S2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrN2O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-((5-bromothiophen-2-yl)sulfonyl)-1,4-thiazepan-3-yl)-N,N-dimethylmethanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-bromo-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2719559.png)

![Methyl 4-({[(4-chlorophenyl)methyl]carbamoyl}methoxy)-6-methoxyquinoline-2-carboxylate](/img/structure/B2719561.png)
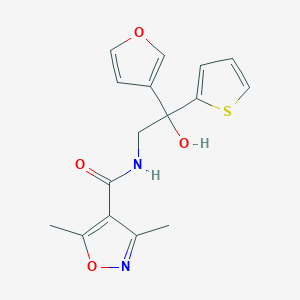
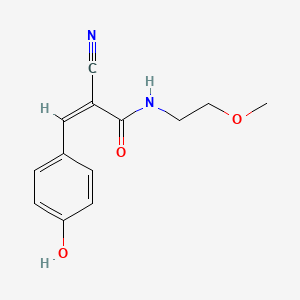
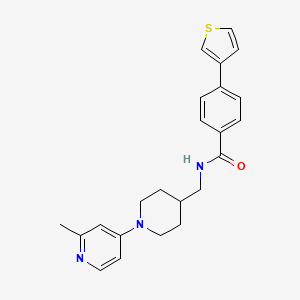
![2-chloro-N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrobenzamide](/img/structure/B2719568.png)
![2-methyl-1,3,4(2H)-isoquinolinetrione 4-(N-{4-[(E)-2-phenyldiazenyl]phenyl}hydrazone)](/img/structure/B2719569.png)
![1-(3-chlorobenzyl)-2-(methoxymethyl)-1H-benzo[d]imidazole](/img/structure/B2719570.png)
![2-Phenyl-1-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2719573.png)
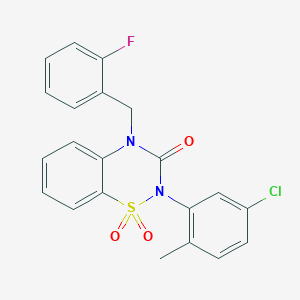
![2-[4-(4-chlorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2719575.png)

